molecular formula C8H7FO3 B132475 2-Fluoro-5-hydroxyphenylacetic acid CAS No. 149029-89-0

2-Fluoro-5-hydroxyphenylacetic acid

Cat. No.: B132475
CAS No.: 149029-89-0
M. Wt: 170.14 g/mol
InChI Key: JYONQRRWNUZCKV-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxyphenylacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups on the aromatic ring imparts distinctive chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-hydroxyphenylacetic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration and Reduction: The starting material, such as 2-fluorophenol, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Diazotization and Hydrolysis: The amino group is then diazotized and subsequently hydrolyzed to introduce the hydroxyl group at the desired position.

    Acylation: The resulting intermediate is acylated with chloroacetic acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Products include 2-(2-Fluoro-5-oxophenyl)acetic acid or 2-(2-Fluoro-5-carboxyphenyl)acetic acid.

    Reduction: Products include 2-(2-Fluoro-5-hydroxyphenyl)ethanol.

    Substitution: Products vary depending on the nucleophile used, such as 2-(2-Amino-5-hydroxyphenyl)acetic acid.

Scientific Research Applications

2-Fluoro-5-hydroxyphenylacetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxyphenylacetic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular uptake, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methoxyphenyl)acetic acid
  • 2-(2-Fluoro-5-aminophenyl)acetic acid
  • 2-(2-Fluoro-5-chlorophenyl)acetic acid

Uniqueness

2-Fluoro-5-hydroxyphenylacetic acid is unique due to the presence of both a hydroxyl group and a fluorine atom on the aromatic ring. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-fluoro-5-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYONQRRWNUZCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564227
Record name (2-Fluoro-5-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149029-89-0
Record name (2-Fluoro-5-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149029-89-0
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